molecular formula C16H25NO B291028 N-(2-ethylhexyl)-3-methylbenzamide

N-(2-ethylhexyl)-3-methylbenzamide

Cat. No.: B291028
M. Wt: 247.38 g/mol
InChI Key: PVGAZWSAFDFZLF-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38 g/mol. The purity is usually 95%.
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Q & A

Q. What are the common synthetic routes for N-(2-ethylhexyl)-3-methylbenzamide, and what critical parameters influence yield and purity?

Basic
Synthesis typically involves coupling 3-methylbenzoyl chloride with 2-ethylhexylamine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:

  • Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the acyl chloride intermediate .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Catalyst optimization : Palladium or copper catalysts may enhance efficiency in multi-step syntheses .
    Purification via column chromatography or recrystallization is critical for isolating high-purity products. Yield optimization requires stoichiometric balancing and inert atmospheres to prevent oxidation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and amide bond formation. Chemical shifts for the ethylhexyl chain (δ ~0.8–1.5 ppm) and benzamide protons (δ ~7.0–8.0 ppm) are diagnostic .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, particularly for polymorph analysis .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and thermal stability .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

Basic

  • Enzyme inhibition assays : Test COX-2 inhibition using fluorometric or colorimetric substrates (e.g., prostaglandin E2_2 quantification) with IC50_{50} determination .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate competitive binding .

Q. How can researchers address low solubility in pharmacological assays?

Advanced

  • Co-solvent systems : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers to maintain biocompatibility .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) on the ethylhexyl chain to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
    Contrast solubility profiles of analogs (e.g., nitro or amino derivatives) to identify structural motifs influencing hydrophobicity .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Advanced

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethylhexyl vs. methyl groups) to isolate bioactivity contributors .
  • Assay standardization : Adopt consistent protocols (e.g., ATP-based viability assays) to minimize inter-lab variability .
  • Off-target profiling : Use proteome-wide affinity chromatography or computational docking to identify unintended targets .
  • Metabolite analysis : LC-MS/MS to detect active metabolites that may explain discrepancies .

Q. What strategies optimize catalytic or material science applications of this compound?

Advanced

  • Ligand design : Modify the benzamide core to chelate metals (e.g., Pd or Cu) for catalytic cross-coupling reactions .
  • Photophysical tuning : Introduce electron-withdrawing groups (e.g., nitro) to alter HOMO-LUMO gaps for organic electronics applications .
  • Polymer compatibility : Blend with conjugated polymers (e.g., polythiophenes) and characterize via cyclic voltammetry and UV-vis spectroscopy .
  • Surface functionalization : Use self-assembled monolayers (SAMs) to anchor the compound on electrodes for sensor development .

Q. What analytical techniques resolve crystallographic disorder in this compound derivatives?

Advanced

  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model and refine twinned crystals .
  • Dynamic NMR : Probe conformational flexibility of the ethylhexyl chain in solution to correlate with solid-state disorder .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Advanced

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict membrane permeability .
  • Density functional theory (DFT) : Calculate charge distribution and reactivity indices (e.g., Fukui functions) to guide SAR .
  • Pharmacophore modeling : Align structural analogs to identify conserved binding motifs for target prediction .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2-ethylhexyl)-3-methylbenzamide

InChI

InChI=1S/C16H25NO/c1-4-6-9-14(5-2)12-17-16(18)15-10-7-8-13(3)11-15/h7-8,10-11,14H,4-6,9,12H2,1-3H3,(H,17,18)

InChI Key

PVGAZWSAFDFZLF-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC(=CC=C1)C

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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